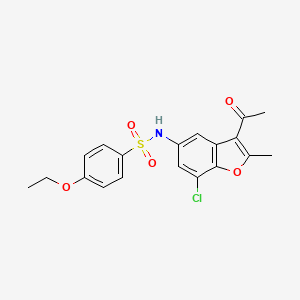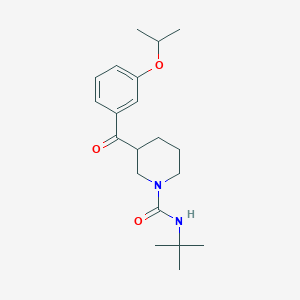
N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is known to play a role in cell growth, proliferation, and survival. Inhibition of this pathway may lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro. This compound has also been shown to have analgesic and anti-inflammatory effects in animal models. In addition, it has been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to have an inhibitory effect on the proliferation of cancer cells in vitro and may have potential as an analgesic and anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly as an anticancer agent. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it affects cell growth and proliferation. Additionally, further studies could be conducted to investigate its potential as an analgesic and anti-inflammatory agent.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide involves the reaction between 3-isopropoxybenzoyl chloride and tert-butyl piperidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide has been studied for its potential therapeutic applications. It has been found to have an inhibitory effect on the proliferation of cancer cells in vitro. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(3-propan-2-yloxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-14(2)25-17-10-6-8-15(12-17)18(23)16-9-7-11-22(13-16)19(24)21-20(3,4)5/h6,8,10,12,14,16H,7,9,11,13H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPVKHXRHXXUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
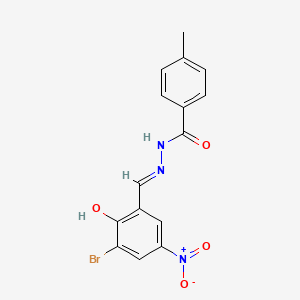
![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
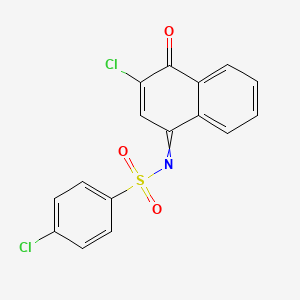
![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)
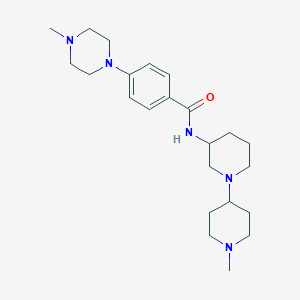
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
